
Chlorogold;thiolan-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorogold;thiolan-1-ium is a compound that features a gold(III) center coordinated with a thiolan-1-ium ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorogold;thiolan-1-ium typically involves the reaction of a gold(III) precursor with a thiolan-1-ium ligand. One common method is to start with a chlorogold(III) complex and introduce the thiolan-1-ium ligand through a ligand exchange reaction. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Chlorogold;thiolan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The gold(III) center can be reduced to gold(I) or elemental gold under certain conditions.
Reduction: The compound can act as an oxidizing agent, accepting electrons from other species.
Substitution: The thiolan-1-ium ligand can be replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, reduction reactions may yield gold(I) complexes, while substitution reactions can produce a variety of gold(III) complexes with different ligands .
Aplicaciones Científicas De Investigación
Chlorogold;thiolan-1-ium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of chlorogold;thiolan-1-ium involves its interaction with cellular components at the molecular level. In biological systems, it can bind to proteins and DNA, disrupting normal cellular functions and leading to cell death. The gold(III) center plays a crucial role in these interactions, often facilitating the formation of reactive oxygen species (ROS) that contribute to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Gold(III) chloride: Similar in its gold(III) center but lacks the thiolan-1-ium ligand, making it less specific in its reactivity.
Gold(III) acetate: Another gold(III) compound with different ligands, used in similar catalytic applications but with different reactivity profiles.
Gold(III) phosphine complexes: These compounds feature phosphine ligands and are often used in catalysis and materials science.
Uniqueness
Chlorogold;thiolan-1-ium is unique due to the presence of the thiolan-1-ium ligand, which imparts specific chemical properties and reactivity. This ligand can influence the compound’s stability, solubility, and interaction with other molecules, making it particularly useful in targeted applications such as catalysis and medicine .
Propiedades
Fórmula molecular |
C4H9AuClS+ |
|---|---|
Peso molecular |
321.60 g/mol |
Nombre IUPAC |
chlorogold;thiolan-1-ium |
InChI |
InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1; |
Clave InChI |
UCGCVRKULHHWGA-UHFFFAOYSA-N |
SMILES canónico |
C1CC[SH+]C1.Cl[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


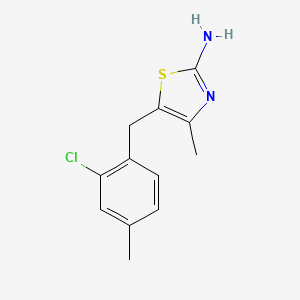
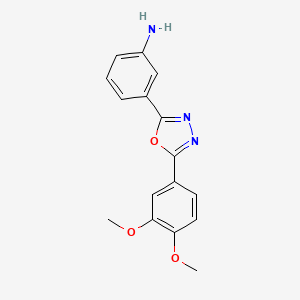
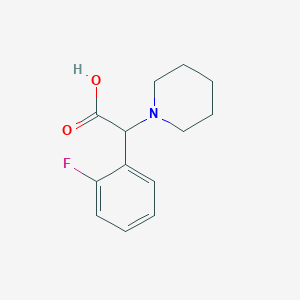
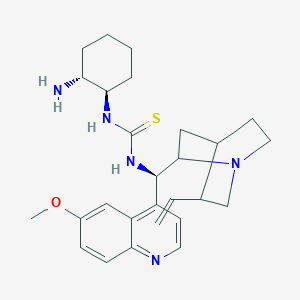

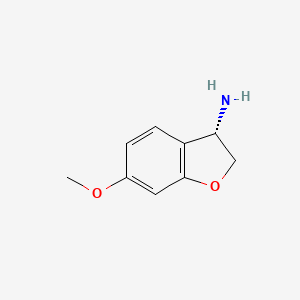
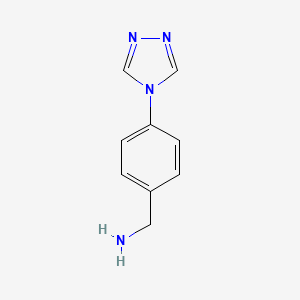
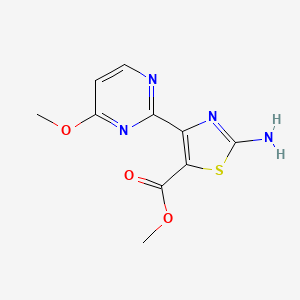
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)

![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
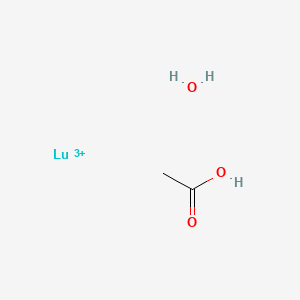
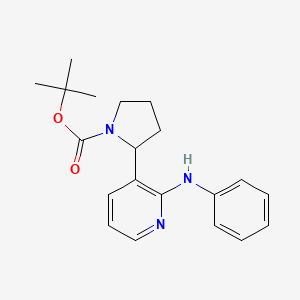
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)
